![molecular formula C19H15Cl2NO3 B2579091 ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate CAS No. 338393-07-0](/img/structure/B2579091.png)
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C29H25Cl2N3O3S . It contains an indole nucleus, which is a common structure in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes an indole ring, a dichlorophenyl group, and an ethyl acetate group . The exact 3D structure would require more detailed analysis, possibly using computational chemistry techniques.Chemical Reactions Analysis
As an ester, this compound could potentially undergo a variety of reactions. Esters can react with alcohols in a process called transesterification . They can also react with ammonia and primary or secondary alkyl amines to form amides, a reaction known as aminolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters in general are polar molecules and can engage in hydrogen bonding with water molecules, making them somewhat soluble in water . They also have lower boiling points than their carboxylic acid counterparts due to their inability to form hydrogen bonds with each other .Aplicaciones Científicas De Investigación
Regioselective Addition Reactions
Research has shown that ethyl and methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to produce products of regioselective addition at the α-position of the activated exocyclic C=C bond. This process results in methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, demonstrating the compound's ability to undergo specific chemical transformations (Koz’minykh et al., 2006).
Novel Synthesis Methods
A novel palladium-catalyzed oxidative C-H functionalization protocol has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates. This method selectively yields the desired products in moderate to excellent yields, showcasing an innovative approach to synthesizing these compounds (Tang et al., 2008).
Molecular Diversity Through Cyclization
The cyclization reaction of 3-methyleneoxindoles with certain substrates in ethanol in the presence of DBU at room temperature provides functionalized derivatives in good yields. This research highlights the molecular diversity achievable through specific cyclization reactions involving ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate or its analogs (Lu et al., 2016).
Synthesis of Polyfunctionalized Fumarates
The one-pot, two-step reactions involving 4-picoline, a dialkyl acetylenedicarboxylate, and a 2-oxoindolin-3-ylidene derivative yield polyfunctionalized fumarates. This mechanism involves sequential formation, Michael addition, and loss of the pyridyl moiety, further illustrating the compound's versatility in synthetic chemistry (Zhu et al., 2014).
Optical Properties and Synthesis of Derivatives
Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized, exhibiting solid-state fluorescence. This research opens avenues for the application of these compounds in materials science, particularly in developing fluorescent materials (Chunikhin & Ershov, 2021).
Safety and Hazards
The safety data sheet for ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves and eye/face protection, and to use it only in a well-ventilated area .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by indole derivatives, this compound could potentially be a valuable target for future pharmaceutical research .
Propiedades
IUPAC Name |
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-25-18(23)10-14-13-5-3-4-6-17(13)22(19(14)24)11-12-7-8-15(20)16(21)9-12/h3-10H,2,11H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLULFILHOQIKS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
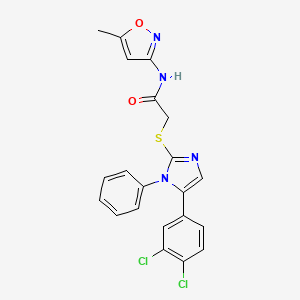
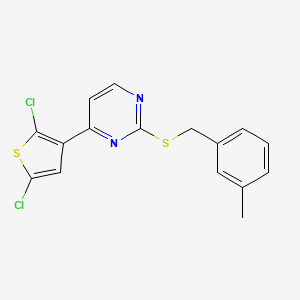
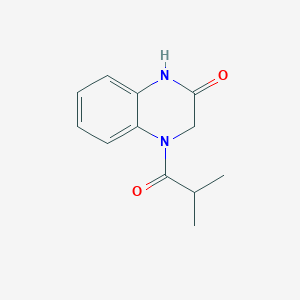
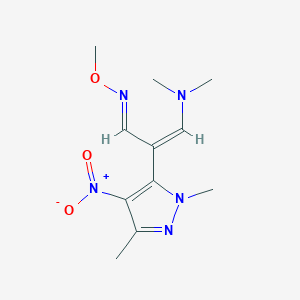
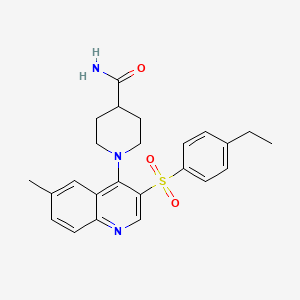
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
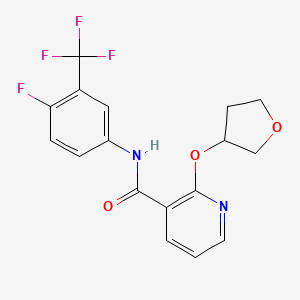

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

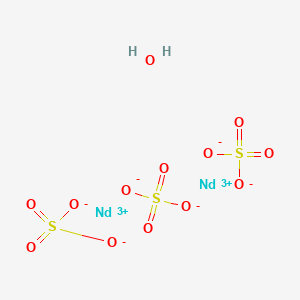
![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)
